Cas no 926208-37-9 (4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid)

4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid is a fluorinated indole derivative with significant utility in pharmaceutical and agrochemical research. The trifluoromethoxy group enhances metabolic stability and lipophilicity, making it a valuable scaffold for drug discovery. Its carboxylic acid functionality allows for further derivatization, enabling the synthesis of amides, esters, and other bioactive intermediates. This compound is particularly relevant in the development of kinase inhibitors and GPCR-targeting agents due to its structural resemblance to endogenous indole-based molecules. High purity and consistent synthesis protocols ensure reliability for research applications. Its unique electronic properties, imparted by the trifluoromethoxy substitution, contribute to improved binding affinity and selectivity in medicinal chemistry applications.
4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid structure
926208-37-9 structure
Product Name:4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid
CAS No:926208-37-9
MF:C10H6F3NO3
MW:245.15475320816
CID:820316
PubChem ID:16769265
Update Time:2025-05-23

4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid
    • SCHEMBL15312177
    • EN300-52008
    • AKOS000125069
    • 926208-37-9
    • F8881-0596
    • Z363996574
    • 4-(trifluoromethoxy)-1H-indole-2-carboxylicacid
    • A847117
    • J-513896
    • DB-294889
    • Inchi: 1S/C10H6F3NO3/c11-10(12,13)17-8-3-1-2-6-5(8)4-7(14-6)9(15)16/h1-4,14H,(H,15,16)
    • InChI Key: NXLKLROWBALFPC-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC=CC2=C1C=C(C(=O)O)N2)(F)F

Computed Properties

  • Exact Mass: 245.03000
  • Monoisotopic Mass: 245.02997754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 62.3Ų

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Melting Point: 189-191 °CEnamineEN300-52008
  • Boiling Point: 387.1±37.0 °C at 760 mmHg
  • Flash Point: 187.9±26.5 °C
  • PSA: 62.32000
  • LogP: 2.76470
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid Security Information

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4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:926208-37-9)4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid
Order Number:A847117
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:13
Price ($):847.0
Email:sales@amadischem.com

Additional information on 4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid

4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid: A Comprehensive Overview

4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid (CAS No. 926208-37-9) is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique indole scaffold and trifluoromethoxy substituent, exhibits a diverse range of biological and chemical properties. The indole core is a well-known heterocyclic structure found in numerous natural products and synthetic molecules, while the trifluoromethoxy group adds electronic and steric complexity to the molecule. Together, these features make 4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid a promising candidate for various applications.

The synthesis of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid involves a series of carefully designed organic reactions. Researchers have employed methodologies such as Friedel-Crafts acylation, followed by hydrolysis to introduce the carboxylic acid group. The trifluoromethoxy substituent is typically introduced via nucleophilic aromatic substitution or through the use of pre-functionalized intermediates. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste.

One of the most notable aspects of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid is its biological activity. Studies have shown that this compound exhibits potent anti-inflammatory properties, making it a potential candidate for the development of novel anti-inflammatory drugs. Additionally, it has demonstrated selective inhibition against certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. These findings highlight its potential as a lead compound in drug discovery programs targeting inflammatory and neurodegenerative conditions.

The electronic properties of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid also make it an interesting material for optoelectronic applications. The trifluoromethoxy group enhances the molecule's electron-withdrawing ability, which can be advantageous in designing organic semiconductors or light-emitting diodes (LEDs). Recent research has explored its use in organic photovoltaic devices, where its ability to absorb visible light and facilitate charge transport has been leveraged to improve device efficiency.

In terms of chemical stability, 4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid exhibits moderate thermal stability under standard conditions. However, its reactivity can be modulated by altering reaction conditions or incorporating additional functional groups. For instance, derivatization with electron-donating groups has been shown to enhance its solubility in polar solvents, which is critical for applications in drug delivery systems or as additives in polymer composites.

The environmental impact of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid is another area of active research. Studies have assessed its biodegradability under aerobic and anaerobic conditions, revealing that it undergoes slow degradation due to its recalcitrant structure. This raises concerns about its persistence in aquatic environments and underscores the need for sustainable synthesis methods and responsible disposal practices.

Looking ahead, the development of novel analogs of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid holds great promise for expanding its utility across multiple disciplines. Researchers are exploring the incorporation of additional functional groups to enhance its pharmacokinetic properties or tailor its electronic characteristics for specific applications. Furthermore, computational modeling techniques are being employed to predict the behavior of this compound in complex biological systems, providing valuable insights for rational drug design.

In conclusion, 4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid (CAS No. 926208-37-9) is a versatile compound with a wide range of potential applications in medicine, materials science, and beyond. Its unique chemical structure and favorable properties make it an attractive target for further research and development. As advancements in synthetic methods and computational tools continue to evolve, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:926208-37-9)4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid
A847117
Purity:99%
Quantity:1g
Price ($):847.0
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